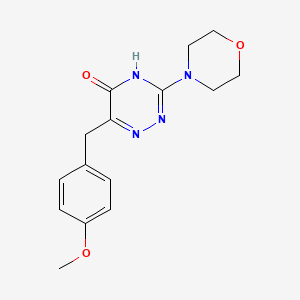

5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C10H9N5 and its molecular weight is 199.217. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated the utility of compounds derived from 5-amino-1H-pyrazole-4-carbonitrile in antimicrobial applications. A study by Puthran et al. (2019) showed that novel Schiff bases synthesized using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, related to 5-amino-1H-pyrazole-4-carbonitrile, exhibited excellent in vitro antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents.

Synthesis Methods

Significant research has focused on developing efficient synthesis methods for 5-amino-1H-pyrazole-4-carbonitrile derivatives. Poonam and Singh (2019) developed a novel, facile, one-pot multicomponent protocol for synthesizing these derivatives using alumina–silica-supported MnO2 as a recyclable catalyst. This method emphasizes environmental sustainability and practicality in chemical synthesis.

Microwave Assisted Synthesis

Microwave-assisted synthesis techniques have been applied to create novel Schiff base compounds of pyrazole nuclei, including derivatives of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile. A study by Karati et al. (2022) highlighted the efficiency of microwave-assisted methods, which are more environmentally friendly due to the reduction in organic solvents and hazardous residues.

Electronic and Spectral Properties

In the realm of electronics and material sciences, the derivatives of 5-amino-1H-pyrazole-4-carbonitrile have been studied for their interaction with fullerene molecules and enhancement of spectral properties. Research conducted without author attribution in 2022 (Research on Chemical Intermediates) explored the electronic and spectral properties of a fluoropyrazolecarbonitrile derivative, indicating its potential in material sciences, particularly in enhancing Raman activity when adsorbed with fullerene.

Applications in Corrosion Inhibition

Compounds derived from 5-amino-1H-pyrazole-4-carbonitrile have been utilized in corrosion inhibition, particularly for mild steel in acidic environments. A study by Yadav et al. (2016) revealed that pyranopyrazole derivatives, related to 5-amino-1H-pyrazole-4-carbonitrile, significantly inhibited mild steel corrosion, highlighting their potential as effective corrosion inhibitors.

Antiviral Activity

The antiviral potential of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivatives has also been investigated. Rashad et al. (2009) conducted a study where some of these derivatives exhibited promising activity against herpes simplex virus type-1 (HSV-1), suggesting their use in antiviral therapies.

Wirkmechanismus

Target of Action

Similar compounds, such as imidazo[a]quinoxalines, have been reported to interact with various targets including adenosine and benzodiazepine receptors a1, inhibitors of sk2, pim, ikb kinases as well as pde4, pde9, pde10a phosphodiesterases .

Mode of Action

It’s known that the compound undergoes microwave-promoted ring-closure reactions with various mono/1,2-biselectrophiles . This reaction produces corresponding Pictet–Spengler (PS) products i.e., the imidazo[1,2-a]quinoxaline ring system via 6-endo-trig cyclisation .

Biochemical Pathways

Similar compounds have been reported to affect various biochemical pathways related to their targets, leading to a wide spectrum of biological activity .

Result of Action

Similar compounds have been reported to exhibit a wide spectrum of biological activity, including antiallergenic, antitumor, and anticonvulsant effects .

Eigenschaften

IUPAC Name |

5-amino-1-(2-aminophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-4-2-1-3-8(9)12/h1-4,6H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIWOGPEWDAUKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N2C(=C(C=N2)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87138-51-0 |

Source

|

| Record name | 5-amino-1-(2-aminophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,4,4a,5,7,8,8a-Octahydropyrano[3,4-c]pyridin-6-one](/img/structure/B2860330.png)

![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2860343.png)

![3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2860344.png)